1-[4-(2-Anilinoanilino)piperidin-1-yl]ethan-1-one
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Overview
Description
1-[4-(2-Anilinoanilino)piperidin-1-yl]ethan-1-one is a complex organic compound that features a piperidine ring substituted with an anilino group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Anilinoanilino)piperidin-1-yl]ethan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution with Anilino Groups: The piperidine ring is then substituted with an anilino group through nucleophilic substitution reactions.
Attachment of the Ethanone Moiety: Finally, the ethanone group is introduced via acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Anilinoanilino)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The anilino groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-[4-(2-Anilinoanilino)piperidin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-Anilinoanilino)piperidin-1-yl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The anilino groups can form hydrogen bonds with target molecules, while the piperidine ring provides structural stability. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-Aminoethyl)piperidin-1-yl]ethan-1-one: This compound has a similar piperidine ring but with an aminoethyl group instead of an anilino group.
2-[(4-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one: This compound features a methylphenyl group in place of the anilino group.
Uniqueness
1-[4-(2-Anilinoanilino)piperidin-1-yl]ethan-1-one is unique due to the presence of two anilino groups, which can enhance its ability to interact with biological targets. This structural feature may contribute to its potential as a versatile compound in various applications.
Properties
CAS No. |
919119-16-7 |
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Molecular Formula |
C19H23N3O |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-[4-(2-anilinoanilino)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C19H23N3O/c1-15(23)22-13-11-17(12-14-22)21-19-10-6-5-9-18(19)20-16-7-3-2-4-8-16/h2-10,17,20-21H,11-14H2,1H3 |
InChI Key |
UNEUUSHSGCJJHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC2=CC=CC=C2NC3=CC=CC=C3 |
Origin of Product |
United States |
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